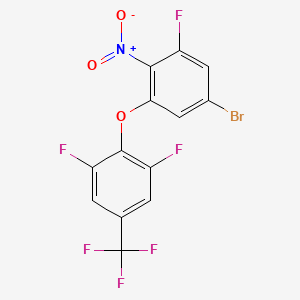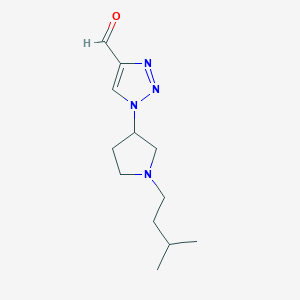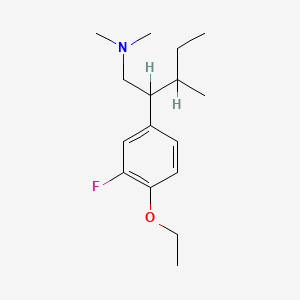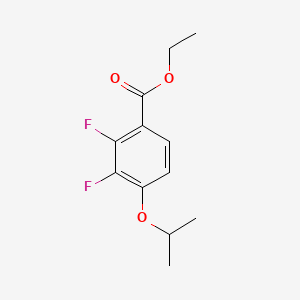![molecular formula C18H21BrClNO2 B15290891 ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a brominated aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride typically involves multiple steps, including the formation of the benzoate ester and the brominated aniline derivative. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by nucleophilic substitution reactions to introduce the bromine and aniline groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization and chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromobenzoate: A simpler ester derivative with similar reactivity but lacking the aniline moiety.
4-Bromoaniline: Contains the brominated aniline structure but without the ester linkage.
N-Methylaniline: Features the N-methylated aniline group but lacks the bromine and ester functionalities.
Uniqueness
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is unique due to its combination of a brominated aniline and a benzoate ester, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21BrClNO2 |
|---|---|
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO2.ClH/c1-4-22-18(21)17-8-6-5-7-16(17)13(2)20(3)15-11-9-14(19)10-12-15;/h5-13H,4H2,1-3H3;1H |
InChI-Schlüssel |
KNOGPYRLLSMENG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(C)N(C)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)
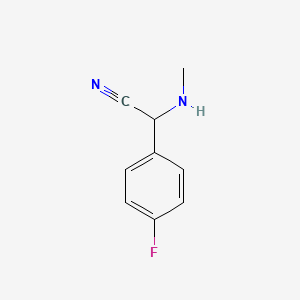
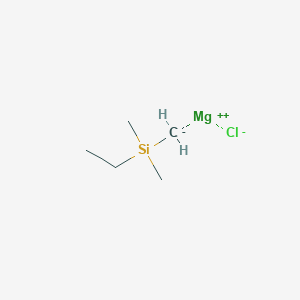
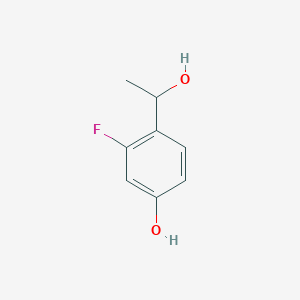
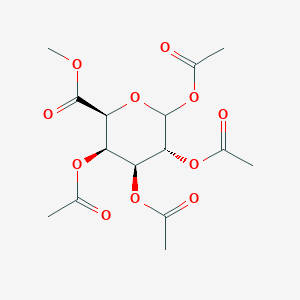

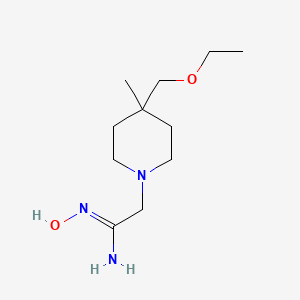
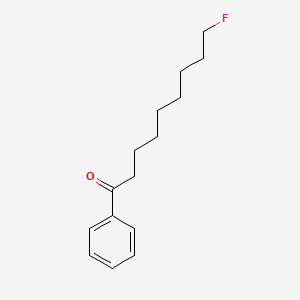
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
